REACTION_CXSMILES
|
C(O[C:5]1[C:10](C)=[CH:9][C:8]([O:12]C(=O)C)=[CH:7][N:6]=1)(=O)C.[ClH:16].C[C:18](CC)=[O:19]>>[ClH:16].[OH:12][C:8]1[CH:9]=[CH:10][C:5]([CH2:18][OH:19])=[N:6][CH:7]=1 |f:3.4|
|
Name
|
ester
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=NC=C(C=C1C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Then, the solution is evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oily viscous residue
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC=1C=CC(=NC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |